[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate
CAS No.: 2229570-36-7
Cat. No.: VC5161075
Molecular Formula: C10H14F6N2O5
Molecular Weight: 356.221
* For research use only. Not for human or veterinary use.
![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate - 2229570-36-7](/images/structure/VC5161075.png)
Specification
CAS No. | 2229570-36-7 |
---|---|
Molecular Formula | C10H14F6N2O5 |
Molecular Weight | 356.221 |
IUPAC Name | 1-(azetidin-3-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H12N2O.2C2HF3O2/c9-6-3-8(4-6)5-1-7-2-5;2*3-2(4,5)1(6)7/h5-7,9H,1-4H2;2*(H,6,7) |
Standard InChI Key | YKRDQFGYVQFFNL-UHFFFAOYSA-N |
SMILES | C1C(CN1)N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate is systematically named as a bicyclic azetidine derivative with hydroxyl and trifluoroacetate functional groups. Its molecular formula is C<sub>10</sub>H<sub>18</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 269.264 g/mol . The CAS registry numbers 2757730-11-1 and 1651840-83-3 correspond to variations in salt forms or stereochemical configurations . The SMILES notation OC(=O)C(F)(F)F.CN(C1CN(C1)C1CNC1)C delineates its structure: a bicyclic azetidine core linked to a dimethylamino group and paired with trifluoroacetate counterions .
Structural Variants and Isomerism
Commercial sources list two primary variants:
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N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate: Features a dimethylamino substituent on the azetidine ring .
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1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate: Incorporates a hydroxyl group and methyl substitution at the 3-position .
These variants highlight the compound’s adaptability in functional group modifications, a trait leveraged in medicinal chemistry for tuning pharmacokinetic properties .
Synthesis and Manufacturing
Single-Step Azetidine Functionalization
Azetidine-3-amines, including [1,3'-biazetidin] derivatives, are synthesized via nucleophilic displacement reactions. As demonstrated by Wang and Duncton, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with secondary amines (e.g., piperidine) in acetonitrile at 80°C to yield azetidine-3-amines in 72% isolated yield . Trifluoroacetate salt formation occurs during purification, often via acid-base reactions with trifluoroacetic acid .
Pack Size | Price (USD) | Purity |
---|---|---|
100 mg | $17.00 | >95% |
1 g | $111.00 | >95% |
Suppliers like Aaron Chemicals and CymitQuimica provide global distribution, indicating robust manufacturing protocols . |
Physicochemical Properties
Stability and Solubility
The compound exhibits high thermal stability, with no reported decomposition at room temperature over nine months . Its solubility profile includes:
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Polar solvents: Miscible in acetonitrile, dimethylformamide, and methanol.
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Aqueous solubility: Limited due to hydrophobic trifluoroacetate groups, though salt forms enhance dispersibility .
Spectroscopic Characterization
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<sup>1</sup>H-NMR (300 MHz, CDCl<sub>3</sub>): Signals at δ 4.44 (s, 1H, azetidine-CH), 3.45–3.22 (m, cyclic amines), and 2.98 (s, CH<sub>3</sub>) confirm the bicyclic structure .
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LC-MS: A dominant peak at m/z 319.34 [M+H]<sup>+</sup> aligns with the molecular formula .
Applications in Medicinal Chemistry
Privileged Scaffold for Drug Discovery
The azetidine core is a "privileged structure" in drug design due to its:
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Conformational rigidity: Enhances target binding specificity.
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Synthetic versatility: Amenable to N-alkylation, hydroxylation, and salt formation .
For example, piperazine-modified derivatives (e.g., 1-(1-benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine) exhibit affinity for neurological targets .
Case Study: Antibacterial Agents
Azetidine-3-amines demonstrate activity against Gram-positive bacteria. In biodegradation studies, Delftia acidovorans degraded monofluoroacetate analogs, suggesting potential prodrug applications .
Environmental Impact and Biodegradation
Persistence of Trifluoroacetate Moieties
Trifluoroacetate (TFA) counterions exhibit extreme environmental recalcitrance. Microbial cultures from contaminated sites failed to degrade TFA over 30-day incubations, with <5% defluorination observed . This persistence raises concerns about bioaccumulation in aquatic ecosystems.
Comparative Degradation Kinetics
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